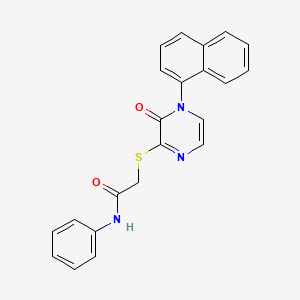
2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a dihydropyrazine ring, a thio group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the naphthalene ring could be introduced through a Friedel-Crafts acylation or alkylation, the dihydropyrazine ring could be formed through a cyclization reaction, and the thio group could be introduced through a nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene and dihydropyrazine rings suggests that the compound could have a planar structure, while the thio and acetamide groups could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the naphthalene ring is relatively stable but can undergo electrophilic aromatic substitution. The dihydropyrazine ring could participate in various reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and functional groups .Applications De Recherche Scientifique
Antiviral Activity
A study by Hamad et al. (2010) explored the synthesis of naphthalene derivatives including compounds structurally related to 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide. These compounds were screened for their inhibitory activity against HIV-1 and HIV-2, indicating potential antiviral applications.
Tumor Inhibition and Antioxidant Properties
Research by Faheem (2018) on similar derivatives demonstrated their potential in toxicity assessment, tumor inhibition, and antioxidant activities. This suggests a role in cancer research and therapeutic development.
Neurotropic Activity
A study from 1978 by Roma et al. on pyran derivatives related to this compound showed neurotropic activities, including sedative, anticonvulsant, and antidepressant effects.
Anti-Parkinson's Activity
Gomathy et al. (2012) synthesized derivatives of naphthalene for anti-Parkinson's screening, indicating potential applications in neurodegenerative disease treatment.
Anticancer Screening
Research by Dhuda et al. (2021) involved the synthesis of naphthalene derivatives with anticancer screening, highlighting the potential in cancer therapy research.
CDK2 Inhibition for Cancer Treatment
A study by Abdel-Rahman et al. (2021) on pyridine and naphthyl derivatives showed inhibition of the CDK2 enzyme, a target in cancer treatment.
Antibacterial Properties
Ravichandiran et al. (2015) synthesized naphthalene derivatives exhibiting significant antibacterial properties, suggesting applications in combating bacterial infections.
Hydrogen, Stacking, and Halogen Bonding Studies
Gouda et al. (2022) studied the bonding characteristics of naphthalene derivatives, contributing to a better understanding of molecular interactions in drug design.
Quantum Chemical Computations for Anti-HIV Properties
Oftadeh et al. (2013) performed quantum chemical computations on acetamide derivatives, including those similar to this compound, for potential anti-HIV drug applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-20(24-17-9-2-1-3-10-17)15-28-21-22(27)25(14-13-23-21)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQHLIQQXMBFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)
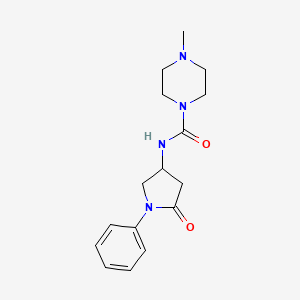
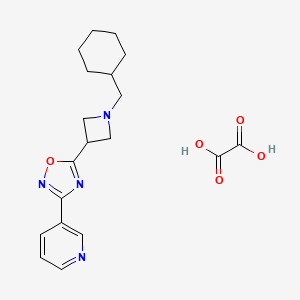
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)
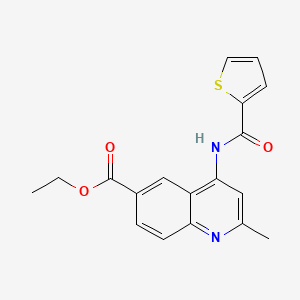
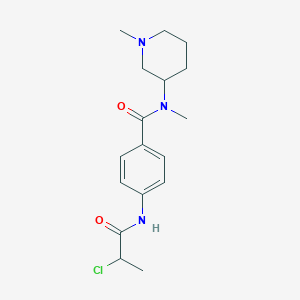
![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)
![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)
![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)